(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. It is classified as a specialty chemical and is recognized by its CAS number 1354019-64-9. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes an ethyl(2-hydroxyethyl)amino substituent. The presence of the benzyl ester group contributes to its structural complexity and potential biological activity .
The chemical reactivity of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate can be attributed to its functional groups. The carboxylate moiety can undergo esterification reactions, while the amino group can participate in nucleophilic substitutions. Additionally, the compound may engage in acylation reactions due to the presence of the carboxyl group, which can react with various electrophiles. These properties make it a versatile intermediate in organic synthesis .
The synthesis of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate has potential applications in various fields:
Interaction studies involving (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate focus on its binding affinity and activity at various biological targets. Similar compounds have been shown to interact with neurotransmitter receptors, suggesting that this compound may also exhibit relevant pharmacological interactions. Further research is necessary to elucidate its specific interactions and mechanisms of action in biological systems
Several compounds share structural similarities with (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate, including: These compounds highlight the diversity within the pyrrolidine family while emphasizing the unique ethoxy and hydroxy functionalities present in (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate, potentially influencing its biological activity and applications .Compound Name Molecular Formula Unique Features (S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₇H₂₆N₂O₃ Contains an isopropyl group instead of ethyl (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₇H₂₆N₂O₃ Features a cyclopropyl substituent (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate C₁₅H₂₃N₂O₂ Lacks the ethoxy substituent but retains the pyrrolidine structure